molecular formula C4H3N3S B113381 2-Aminothiazole-4-carbonitrile CAS No. 98027-21-5

2-Aminothiazole-4-carbonitrile

Cat. No. B113381
CAS RN: 98027-21-5
M. Wt: 125.15 g/mol
InChI Key: YWADAVLEEDKKHR-UHFFFAOYSA-N
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Description

2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .


Synthesis Analysis

2-Aminothiazoles are synthesized and characterized by FTIR and NMR . They are used as starting material for the synthesis of diverse range of heterocyclic analogues .


Molecular Structure Analysis

The molecular structure of 2-Aminothiazole-4-carbonitrile is characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms .


Chemical Reactions Analysis

2-Aminothiazoles are used in various chemical reactions. For instance, they are used in Ulmann coupling with 2-chlorobenzoic acids mediated by ultrasonic irradiation .

Scientific Research Applications

Nucleophilicity and Reactivity

2-Aminothiazole-4-carbonitrile has been studied for its nucleophilic properties, particularly in reactions with superelectrophilic 4,6-dinitrobenzofuroxan (DNBF). This research demonstrated the preference of 2-aminothiazoles to behave as carbon rather than nitrogen nucleophiles, with their carbon nucleophilicity being comparable to that of N-methylindole and indole. This property is significant in understanding the reactivity and potential applications of 2-aminothiazole derivatives in organic synthesis (Forlani et al., 2006).

Synthesis of Derivatives

2-Aminothiazole-4-carbonitrile serves as a versatile intermediate in the synthesis of various compounds. For instance, the preparation of 4-substituted-2-aminothiazoles through Suzuki coupling has been reported, highlighting its role in medicinal chemistry and drug discovery (Havel et al., 2018). Additionally, its incorporation into azo dyes with potential antimicrobial and antimycobacterial activities has been explored, showcasing its utility in developing novel bioactive compounds (Ravi et al., 2020).

Novel Synthesis Techniques

Innovative synthesis methods using 2-aminothiazole-4-carbonitrile have been developed. For example, a one-pot multicomponent domino synthesis of 4-aminothiazole-2(3H)-thiones has been reported, illustrating the efficiency and versatility of this compound in synthetic chemistry (Hajibabaei & Zali-Boeini, 2014).

Therapeutic Applications

The 2-aminothiazole core, including 2-aminothiazole-4-carbonitrile, has been identified for its potential in various therapeutic areas. New 2-aminothiazoles have shown promise in anticancer, antitumor, antidiabetic, and anticonvulsant activities, indicating its significant role in medicinal chemistry (Das et al., 2016).

Biological Activities

The aminothiazole nucleus and its derivatives, including 2-aminothiazole-4-carbonitrile, are essential for synthesizing various biologically active molecules. These compounds have applications in creating sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. They also play a role as intermediates in synthesizing antibiotics and corrosion inhibitors (Khalifa, 2018).

Safety And Hazards

2-Aminothiazole-4-carbonitrile is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-1,3-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3S/c5-1-3-2-8-4(6)7-3/h2H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWADAVLEEDKKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408166
Record name 2-Amino-4-cyanothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminothiazole-4-carbonitrile

CAS RN

98027-21-5
Record name 2-Amino-4-cyanothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Nguyen, J Jacobson, KE Jarman… - Journal of Medicinal …, 2019 - ACS Publications
The persistent reservoir of cells latently infected with human immunodeficiency virus (HIV)-integrated proviral DNA necessitates lifelong suppressive antiretroviral therapy (ART). …
Number of citations: 11 pubs.acs.org
S Cheruku, AM Sajith, Y Narayana… - The Journal of …, 2021 - ACS Publications
… The title compound was synthesized using 2-aminothiazole-4-carbonitrile and 1-iodobenzene following the general procedure. Eluent: EtOAc/hexane 40:60; yield: 119 mg, 65%; brown …
Number of citations: 19 pubs.acs.org

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